Tba-ox

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Tetra-n-butylammonium peroxymonosulfate, commonly referred to as TBA-ox, is a chemical compound that serves as a powerful oxidizing agent. It is derived from the cationic exchange of potassium hydrogen sulfate in the presence of tetra-n-butylammonium sulfate, resulting in a soluble form of peroxymonosulfate. TBA-ox is notable for its effectiveness in various organic reactions, particularly those requiring oxidation under anhydrous conditions. Its solubility in a wide range of organic solvents enhances its utility in synthetic chemistry, making it an important reagent for organic transformations .

- Oxidation of Thioethers: Transforming thioethers into sulfoxides and sulfones.

- Cleavage of Olefins: Although less efficient than other oxidants, it can cleave olefins to yield aldehydes or ketones.

- Oxidative Reactions: It can oxidize phosphines to phosphine oxides and other sulfur-containing compounds .

The synthesis of TBA-ox typically involves the following methods:

- Cationic Exchange Method:

- Mix potassium hydrogen sulfate with tetra-n-butylammonium sulfate.

- Allow the mixture to react under controlled conditions to facilitate the exchange process.

- Extract the resulting TBA-ox using organic solvents such as dichloromethane.

- Direct Reaction with Oxone:

TBA-ox finds diverse applications across various fields:

- Organic Synthesis: As an oxidizing agent in synthetic pathways for pharmaceuticals and fine chemicals.

- Environmental Chemistry: Used in the degradation of pollutants through oxidative processes.

- Material Science: In polymer chemistry, it can serve as an initiator or modifier for polymerization reactions .

Interaction studies involving TBA-ox focus on its reactivity with various substrates. Research indicates that:

- TBA-ox exhibits selective oxidation capabilities, allowing for tailored reactions depending on substrate structure.

- The interactions with thiols and phosphines are particularly noted for their efficiency in producing desired oxidation products .

TBA-ox shares similarities with several other oxidizing agents but possesses unique characteristics that distinguish it:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Potassium Hydrogen Sulfate | KHSO₅ | Less soluble; primarily used in aqueous reactions. |

| Sodium Perborate | NaBO₃·4H₂O | Commonly used in bleaching; less effective in organic solvents. |

| Hydrogen Peroxide | H₂O₂ | A strong oxidizer but less selective than TBA-ox. |

| Oxone (Triple Salt) | KHSO₅·K₂SO₄·KHSO₄ | Less soluble; requires water for activation. |

Uniqueness of TBA-Ox:

TBA-ox is unique due to its high solubility in organic solvents and its effectiveness under anhydrous conditions, making it particularly advantageous for organic synthesis compared to other oxidizers that may require aqueous media or have limited solubility .

The evolution of quaternary ammonium compounds as oxidizing agents began with their initial recognition as phase-transfer catalysts in the mid-20th century. Early work demonstrated that tetraalkylammonium salts could dramatically enhance reaction rates by solubilizing inorganic anions in organic media. This principle was first applied to oxidation chemistry through the development of benzyltriethylammonium permanganate in the 1970s, which showed unprecedented efficiency in olefin oxidation.

Key milestones in the field include:

- 1980s: Systematic exploration of quaternary ammonium persulfate complexes for radical-mediated transformations

- 1990s: Development of chiral quaternary ammonium oxidizing agents for asymmetric epoxidation

- 2000s: Emergence of peroxymonosulfate-based systems combining oxidative power with environmental compatibility

The specific combination of tetra-n-butylammonium cation with peroxymonosulfate anion (HSO5-) in Tba-ox represents an optimization of cation size for optimal anion activation while maintaining organic phase solubility. This balance enables reactions to proceed under mild conditions compared to traditional oxidizing systems.

Chemical Significance of Tba-ox in Modern Synthetic Chemistry

Tba-ox occupies a unique niche in contemporary synthesis due to three key attributes:

- Dual Functionality: The peroxymonosulfate anion provides strong oxidative capacity (E° = +1.82 V), while the tetra-n-butylammonium cation acts as both phase-transfer agent and counterion stabilizer.

- Solvent Flexibility: Enables oxidation reactions in diverse media including:

- Polar aprotic solvents (acetonitrile, DMF)

- Chlorinated solvents (dichloromethane)

- Mixed aqueous-organic systems

- Mechanistic Versatility: Supports both radical and ionic pathways depending on reaction conditions.

Recent studies have quantified its advantages through comparative kinetic analyses:

| Oxidizing Agent | Relative Rate (Epoxidation) | Temperature Range (°C) | Solvent Compatibility |

|---|---|---|---|

| Tba-ox | 1.00 (reference) | -20 to 80 | Broad |

| OXONE® | 0.32 | 0-100 | Aqueous |

| mCPBA | 1.15 | -78 to 25 | Non-polar |

Data adapted from oxidation studies of cyclooctene

The chemical stability of Tba-ox stems from the protective coordination of the peroxymonosulfate anion by the tetra-n-butylammonium cation, which reduces premature decomposition while maintaining oxidative potential. This stability-profile combination has enabled its application in multi-step synthetic sequences where traditional oxidants would undergo side reactions.

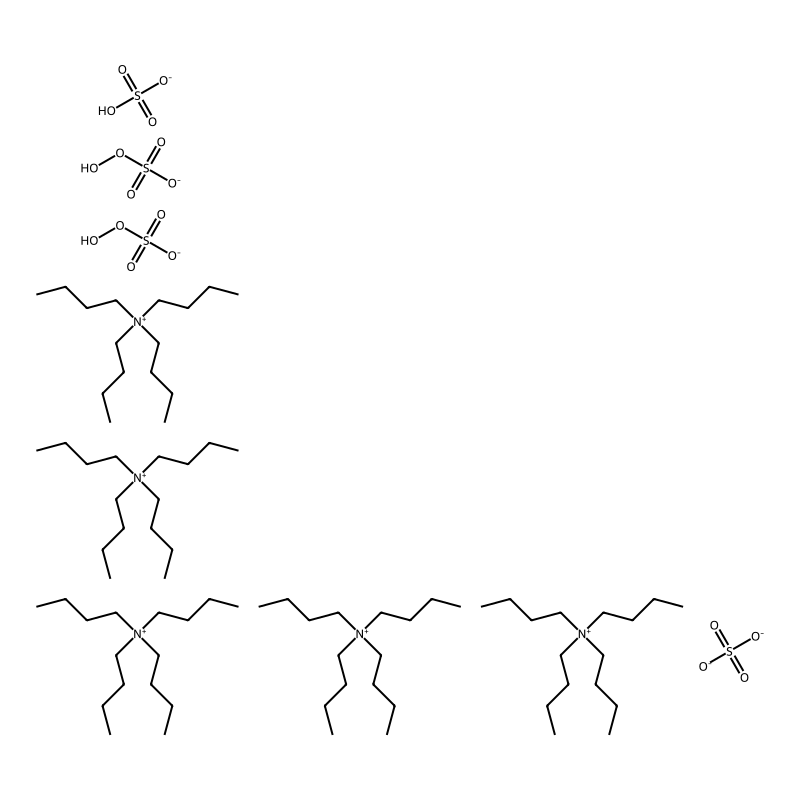

Molecular Formula and Weight Characterization

TBA-ox consists of a tetrabutylammonium cation [(C₄H₉)₄N⁺] paired with a peroxymonosulfate anion [HSO₅⁻]. The molecular formula is C₃₂H₇₂N₂O₅S, derived from the combination of these ions [4]. The cation contributes 32 carbon atoms, 72 hydrogen atoms, and one nitrogen atom, while the anion adds one sulfur atom, five oxygen atoms, and one hydrogen atom. The molecular weight, calculated as 597.0 g/mol, aligns with the formula’s stoichiometry [4].

Table 1: Molecular Composition of TBA-ox

| Component | Formula | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Tetrabutylammonium | (C₄H₉)₄N⁺ | 259.5 |

| Peroxymonosulfate | HSO₅⁻ | 337.5 |

| Total | C₃₂H₇₂N₂O₅S | 597.0 |

Cation-Anion Coordination Dynamics

The tetrabutylammonium cation’s bulky hydrophobic structure enables unique interactions with the peroxymonosulfate anion. The cation’s four butyl chains create a steric shield around the nitrogen center, reducing electrostatic interactions and enhancing solubility in organic solvents [2]. This weak ion pairing allows the peroxymonosulfate anion to remain reactive in nonpolar media, a feature critical for its role as an oxidizing agent. The anion’s peroxo group (O–O) and sulfate moiety engage in hydrogen bonding with protic solvents, though this interaction is minimized in aprotic environments [7].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

While specific NMR data for TBA-ox is limited in the provided sources, the tetrabutylammonium cation’s structure predicts distinct signals. The butyl chains would produce resonances in the δ 0.8–1.6 ppm range for methyl and methylene protons, while the central nitrogen’s environment may cause slight deshielding [2]. The peroxymonosulfate anion’s protons, particularly the acidic hydrogen bonded to the sulfate group, would appear downfield near δ 10–12 ppm in acidic conditions.

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy reveals key functional groups in TBA-ox:

- O–O Stretch: The peroxo group’s characteristic absorption appears at 810–880 cm⁻¹ [7].

- S–O Stretches: Symmetric and asymmetric vibrations of the sulfate group occur at 980–1100 cm⁻¹ and 1200–1300 cm⁻¹, respectively [4].

- C–H Vibrations: Aliphatic C–H stretches from the butyl chains dominate the 2850–2960 cm⁻¹ region [2].

Table 2: Key IR Bands of TBA-ox

| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) |

|---|---|---|

| Peroxo (O–O) | Stretch | 810–880 |

| Sulfate (S–O) | Asymmetric Stretch | 1200–1300 |

| Sulfate (S–O) | Symmetric Stretch | 980–1100 |

| Butyl (C–H) | Stretch | 2850–2960 |

Thermodynamic Stability Parameters

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) of analogous tetrabutylammonium salts reveals a two-stage decomposition process [8]:

- Cation Degradation (150–200°C): The tetrabutylammonium cation undergoes Hofmann elimination, releasing 1-butene and tributylamine.

- Anion Decomposition (200–300°C): The peroxymonosulfate anion dissociates into sulfur trioxide (SO₃) and oxygen gas (O₂), followed by further breakdown to sulfur dioxide (SO₂) and water [6].

Table 3: Thermal Decomposition Events

| Stage | Temperature Range (°C) | Major Products |

|---|---|---|

| 1 | 150–200 | 1-butene, tributylamine |

| 2 | 200–300 | SO₃, O₂, SO₂, H₂O |

Hygroscopicity and Solvent Interactions

TBA-ox exhibits low hygroscopicity due to the hydrophobic tetrabutylammonium cation, which limits water absorption [2]. Its solubility profile is dominated by organic solvents:

- High Solubility: Dichloromethane, acetonitrile, and tetrahydrofuran (>100 mg/mL) [4].

- Low Solubility: Water (<1 mg/mL), hexane, and diethyl ether [7].

The peroxymonosulfate anion’s polarity is counterbalanced by the cation’s organic nature, enabling unique phase-transfer capabilities in biphasic reactions [7].

Cation Exchange Protocol Development

The foundational approach to TBA-ox synthesis relies on cation exchange reactions that replace potassium counterions in potassium peroxymonosulfate with tetrabutylammonium cations. This methodology has undergone significant refinement since its initial development, with particular attention to precursor optimization and counterion incorporation efficiency.

Potassium Peroxymonosulfate Precursor Optimization

The preparation of pure KHSO₅·H₂O involves a stepwise purification protocol beginning with commercial Oxone [1]. The process initiates with dissolution of Oxone in deionized water at a 1:1 weight ratio, followed by filtration to remove insoluble sulfate salts. The preferential solubility of potassium peroxymonosulfate over the accompanying sulfate salts enables selective extraction. pH adjustment to 3.5 using solid potassium bicarbonate, followed by methanol precipitation and crystallization at low temperature, yields analytically pure KHSO₅·H₂O with 99.1% purity and 45% yield based on oxidative equivalence [1].

| Precursor Type | Purity (%) | Yield (%) | Activity in TBA-ox (%) |

|---|---|---|---|

| Commercial Oxone | ~50 | Variable | 35-88 |

| Purified KHSO₅·H₂O | 99.1 | 45 | 98.6 |

| Recrystallized KHSO₅·H₂O | 98.9 | 4 (second crop) | 98.6 |

The enhanced performance of purified KHSO₅·H₂O as a precursor stems from the elimination of competing sulfate and bisulfate salts that interfere with the cation exchange process [1]. When employing purified KHSO₅·H₂O, single extraction procedures yield TBA-ox with 98.6% activity, representing a substantial improvement over the 61% and 37.5% activities reported by earlier methodologies using unpurified Oxone [2] [3].

Tetrabutylammonium Counterion Incorporation

The incorporation of tetrabutylammonium counterions constitutes the central transformation in TBA-ox synthesis, involving the displacement of potassium cations from the peroxymonosulfate anion. Optimization studies have revealed that stoichiometric control represents the most critical parameter in achieving efficient counterion incorporation [1].

Historical approaches demonstrated significant variability in tetrabutylammonium bisulfate stoichiometry. The Dehmlow methodology employed overnight mixing of concentrated solutions without specified stoichiometry, achieving 61% activity [2]. In contrast, the Trost procedure utilized five equivalents of tetrabutylammonium bisulfate with 30-minute mixing, resulting in only 37.5% activity [3]. These suboptimal results prompted systematic investigation of stoichiometric relationships.

Optimized protocols demonstrate that employing stoichiometric or slightly excess amounts of tetrabutylammonium bisulfate produces superior results compared to large excesses [1]. When utilizing one equivalent of tetrabutylammonium bisulfate relative to Oxone, 88% of the oxidative equivalence transfers to the organic phase during dichloromethane extraction. This optimization stems from the differential solubility properties of tetrabutylammonium peroxymonosulfate (352 mg/mL in dichloromethane) compared to tetrabutylammonium bisulfate (168 mg/mL in dichloromethane) [1].

| nBu₄NHSO₄ Equivalents | TBA-ox Activity (%) | Extraction Efficiency |

|---|---|---|

| 0.25 | 35 | Low |

| 1.0 | 88 | Optimal |

| 2.0 | 78 | Decreased |

| 5.0 | 37.5 | Poor |

| 6.0 | 45 | Very Poor |

The mechanism underlying optimal stoichiometric control involves preferential dissolution and extraction processes. During the aqueous phase reaction, potassium peroxymonosulfate dissolves preferentially over potassium sulfate and potassium bisulfate components of Oxone [1]. Subsequently, the cation exchange reaction proceeds rapidly, generating tetrabutylammonium peroxymonosulfate that exhibits enhanced solubility in organic extraction solvents compared to unreacted tetrabutylammonium bisulfate.

Advanced protocols utilizing purified KHSO₅·H₂O as the precursor enable the preparation of analytically pure TBA-ox through single extraction procedures [1]. When 1.2 equivalents of tetrabutylammonium bisulfate react with pure KHSO₅·H₂O in aqueous solution, immediate extraction with dichloromethane yields TBA-ox with 98.6% activity and 96% yield. This represents the current state-of-the-art for TBA-ox synthesis via cation exchange protocols.

Alternative Synthesis Strategies

While cation exchange protocols remain the predominant synthetic approach for TBA-ox production, emerging alternative strategies offer potential advantages in specific applications. These methodologies encompass electrochemical generation approaches and solid-phase synthesis techniques that may circumvent limitations associated with traditional solution-phase cation exchange procedures.

Electrochemical Generation Approaches

Electrochemical methodologies for peroxymonosulfate generation represent a developing field with potential applications to TBA-ox synthesis. These approaches leverage electrochemical oxidation processes to generate peroxymonosulfate species in situ, potentially enabling direct incorporation of tetrabutylammonium counterions during the electrochemical generation step [4] [2].

Fundamental electrochemical studies demonstrate that peroxymonosulfate activation occurs through cathodic reduction processes on carbon-based electrodes [2]. Nitrogen-doped carbon nanotube catalysts facilitate the electrochemical activation of peroxymonosulfate, generating sulfate radicals (SO₄- ⁻) and hydroxyl radicals (- OH) through concurrent oxygen reduction and hydrogen peroxide formation pathways [2]. These findings suggest potential routes for reverse electrochemical processes that could generate peroxymonosulfate from sulfate precursors.

Recent investigations into peroxymonosulfate-based electrochemical advanced oxidation processes reveal complex interplay between hydrogen peroxide generation via oxygen reduction and peroxymonosulfate activation [5]. The concurrent generation of hydrogen peroxide through cathodic oxygen reduction creates locally alkaline conditions that enhance peroxymonosulfate stability and reactivity [5]. This pH modulation effect suggests potential electrochemical synthesis routes where controlled pH environments facilitate efficient peroxymonosulfate generation.

Electrochemical generation of peroxydisulfate has been demonstrated using anodic oxidation of sulfate solutions [6]. Subsequent thermal decomposition of electrochemically generated peroxydisulfate in acidic solutions produces peroxymonosulfate with concentrations reaching 0.92 M in batch reactors and 0.82 M in continuous flow systems [6]. While these studies focus on ammonium peroxydisulfate as the starting material, the principles could potentially extend to tetrabutylammonium sulfate systems for direct TBA-ox electrochemical synthesis.

The implementation of electrochemical TBA-ox generation would require optimization of several critical parameters. Electrode material selection must balance conductivity, stability, and selectivity for peroxymonosulfate formation over competing oxidation products. Electrolyte composition, particularly the concentration and type of tetrabutylammonium salts, influences both ionic conductivity and product selectivity. Applied potential and current density control affect generation rates and energy efficiency considerations.

Solid-Phase Synthesis Techniques

Solid-phase synthesis approaches to TBA-ox preparation offer potential advantages in terms of product purification, reaction control, and integration with automated synthesis platforms. These methodologies involve immobilization of either precursor materials or reaction intermediates on solid supports, enabling controlled release and conversion to TBA-ox products [7] [8].

Polymer-supported synthesis strategies have demonstrated utility in related oxidant preparations, particularly for applications requiring controlled oxidant release or improved handling characteristics [7]. The development of solid-supported cyanosulfur ylides provides a relevant precedent for immobilizing oxidizable functionalities on polymer matrices [7]. These ylides undergo facile oxidation using aqueous Oxone to generate corresponding ketoacid products, suggesting potential adaptation for TBA-ox synthesis through immobilized precursor approaches.

Solid-phase methodologies for oxidant generation typically employ either loading strategies where precursor materials attach to polymer supports, or release strategies where the desired oxidant generates from supported intermediates [8]. For TBA-ox synthesis, loading approaches might involve attachment of potassium peroxymonosulfate to cationic exchange resins pre-loaded with tetrabutylammonium counterions. Subsequently, mild elution conditions could release TBA-ox while retaining impurities on the solid support.

Alternative solid-phase approaches could leverage supported reagent methodologies where polymer-bound oxidizing agents generate peroxymonosulfate species through controlled decomposition or reaction sequences [9]. These approaches would require development of stable polymer-peroxymonosulfate linkages that undergo selective cleavage under defined conditions to release TBA-ox products.

The implementation of solid-phase TBA-ox synthesis requires careful consideration of support material compatibility with peroxymonosulfate species. Many polymer supports exhibit susceptibility to oxidative degradation, necessitating selection of oxidatively stable matrix materials such as polystyrene-divinylbenzene copolymers or polyethylene glycol derivatives [8]. Loading capacities must balance accessibility of reactive sites with mechanical stability of the polymer matrix under synthesis conditions.

Solid-phase synthesis protocols would need optimization of loading procedures, reaction conditions, and product release mechanisms. Loading of tetrabutylammonium species onto cationic exchange resins requires consideration of ion-exchange selectivity and capacity limitations. Reaction conditions for on-resin cation exchange must maintain peroxymonosulfate stability while achieving efficient counterion substitution. Product release procedures should maximize TBA-ox recovery while minimizing contamination with polymer fragments or unreacted precursors.

Current solid-phase synthesis techniques for related oxidants demonstrate yields comparable to solution-phase methods while offering improved product purity through elimination of side products during resin washing steps [7]. For TBA-ox synthesis, solid-phase approaches could potentially eliminate the need for extraction procedures required in traditional cation exchange protocols, simplifying workup procedures and reducing solvent consumption.